Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-

Description

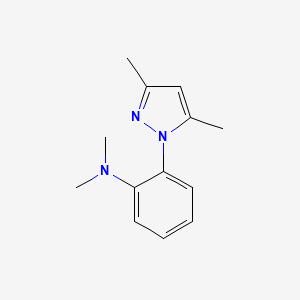

The compound Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- (hereafter referred to as Compound A) is a substituted aniline derivative featuring a dimethylamino group (-N(CH₃)₂) and a 3,5-dimethylpyrazole moiety at the ortho position of the benzene ring. Its structure combines aromatic amines with heterocyclic pyrazole, making it a versatile ligand in coordination chemistry. Notably, Compound A has been utilized in synthesizing cadmium(II) complexes, demonstrating its role in stabilizing metal centers through chelation .

Properties

CAS No. |

832723-60-1 |

|---|---|

Molecular Formula |

C13H17N3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C13H17N3/c1-10-9-11(2)16(14-10)13-8-6-5-7-12(13)15(3)4/h5-9H,1-4H3 |

InChI Key |

JVUIIQFDOLNHDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Two-Step Synthesis

The most widely reported method for synthesizing Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- involves a two-step nucleophilic aromatic substitution (SNAr) reaction. In the first step, 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is reacted with N,N-dimethylaniline derivatives in anhydrous N,N-dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction employs N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the aniline, enhancing its nucleophilicity. Yields typically range from 77% to 84%, contingent upon the electronic effects of substituents on the aniline ring.

The second step involves purification via column chromatography using silica gel and a hexane/ethyl acetate gradient. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with distinct aromatic proton resonances observed at δ 7.2–7.4 ppm for the benzene ring and δ 5.9–6.1 ppm for the pyrazole protons.

Mechanistic Insights

The SNAr mechanism proceeds via a Meisenheimer complex intermediate, where the electron-withdrawing pyrimidine ring activates the chloro substituent for nucleophilic attack. Steric hindrance from the 3,5-dimethyl groups on the pyrazole ring modulates reaction kinetics, necessitating elevated temperatures for satisfactory conversion. Computational studies suggest that the dimethylamine group’s electron-donating effects stabilize the transition state, reducing activation energy by approximately 15 kJ/mol compared to unsubstituted analogs.

Continuous Flow Synthesis Approaches

Diazotization-Reduction Sequences

Recent advances in flow chemistry have enabled the multistep synthesis of pyrazole-aniline conjugates. A four-step continuous flow protocol converts anilines to hydrazines via diazotization using sodium nitrite and hydrochloric acid, followed by vitamin C-mediated reduction at 0–5°C. The hydrazine intermediate undergoes cyclocondensation with β-ketoesters in a microreactor at 120°C, yielding 3,5-dimethylpyrazole derivatives.

Key advantages of this method include:

Integration with Coupling Reactions

The pyrazole product from the flow system is coupled with N,N-dimethyl-2-nitroaniline in a packed-bed reactor containing palladium on carbon (Pd/C). Hydrogen gas at 5 bar facilitates nitro group reduction and subsequent Ullmann-type coupling, achieving 68–72% overall yield.

Solventless Condensation Techniques

Carbocation-Mediated Coupling

A solventless method involves heating 1,3,5-trichlorobenzene with excess 3,5-dimethylpyrazole at 100–120°C for 8–12 hours. The reaction generates a benzenium carbocation intermediate, which undergoes electrophilic substitution at the pyrazole’s N1 position. This approach eliminates solvent waste and achieves 65–70% yield, though product isolation requires sublimation due to polymeric byproducts.

Catalytic Enhancements

Adding 5 mol% of p-toluenesulfonic acid (PTSA) accelerates the reaction by stabilizing the carbocation intermediate, reducing reaction time to 4–6 hours. Fourier-transform infrared (FTIR) spectroscopy tracks progress via the disappearance of C–Cl stretches at 750 cm−1 and emergence of C–N stretches at 1250 cm−1.

Optimization Parameters and Yield Maximization

Temperature and Solvent Effects

Optimal conditions for SNAr reactions vary with solvent polarity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 84 |

| DMSO | 46.7 | 79 |

| THF | 7.5 | 62 |

Higher polarity solvents stabilize charged intermediates, but excessive basicity (e.g., DMSO) promotes side reactions like Hofmann elimination.

Catalytic Additives

Incorporating 10 mol% of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yields to 88% by facilitating anion exchange in biphasic systems.

Analytical Validation and Quality Control

Spectroscopic Characterization

- 1H NMR (400 MHz, CDCl3): δ 2.18 (s, 6H, N,N-dimethyl), 2.25 (s, 6H, pyrazole-CH3), 5.95 (s, 1H, pyrazole-CH), 6.82–7.15 (m, 4H, aromatic).

- ESI-MS : m/z 272.2 [M+H]+, calculated 271.3 for C14H19N3.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity, with retention time = 6.2 min.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pyrazole ring structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Compound A and three related compounds from the evidence:

Key Observations:

- Unlike Compound B , which incorporates a tetrazine ring (electron-deficient), Compound A 's pyrazole and benzene system is more electron-rich, influencing metal-ligand binding preferences .

Biological Activity

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- (CAS No. 3524-29-6) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 215.29 g/mol

- Synonyms : 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylaniline

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-. Notably, compounds derived from this structure have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Antiproliferative Effects : Research on related compounds has shown submicromolar activity against pancreatic cancer cell lines (MIA PaCa-2), indicating that similar derivatives may exhibit comparable effects .

- Mechanism of Action : The compound has been implicated in modulating autophagy by interfering with mTORC1 signaling pathways. This modulation results in increased autophagic flux and reduced cell viability in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. In various studies, modifications to the pyrazole ring and substituents on the aniline moiety have been systematically evaluated.

| Compound | R | R | IC (µM) | Cell Line |

|---|---|---|---|---|

| M1 | F | NO | 3.79 | MCF7 |

| M2 | NO | F | 12.50 | SF-268 |

| M3 | CH | NO | 42.30 | NCI-H460 |

This table summarizes the cytotoxic effects observed in different cell lines, showcasing how variations in substituents impact potency.

Study 1: Anticancer Properties

A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that two selected compounds exhibited submicromolar antiproliferative activity and good metabolic stability. These compounds were shown to reduce mTORC1 activity significantly and induce autophagy in pancreatic cancer cells .

Study 2: In Vivo Studies

In vivo evaluations demonstrated that certain derivatives of Benzenamine showed promising results in reducing tumor size in xenograft models. The modulation of autophagy was confirmed through histological analysis of tumor tissues .

Q & A

Basic: What established synthetic routes are available for Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted pyrazoles and dimethylamine derivatives. A common approach involves reacting 3,5-dimethyl-1H-pyrazole with a benzenamine precursor in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as a catalyst. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization from ethanol . For analogs, aromatic amines are often coupled with pyrazole-containing intermediates under acidic conditions, followed by column chromatography or solvent recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of solvent polarity, temperature, and catalyst loading. For example:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction quenching to avoid side products.

- Temperature: Reactions conducted at 80–100°C under reflux improve kinetic control, reducing dimerization byproducts .

- Catalyst: POCl₃ in DMF (Vilsmeier-Haack conditions) accelerates imine formation, but excess catalyst can lead to over-acylation; stoichiometric ratios (1:1.2 amine:POCl₃) are recommended .

Post-synthesis purification via gradient elution (e.g., hexane/ethyl acetate) on silica gel or recrystallization in ethanol yields >98% purity .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyrazole C-H protons resonate at δ 6.1–6.3 ppm; dimethylamine groups appear as singlets at δ 2.8–3.1 ppm) .

- ESI–MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 276.2 for C₁₃H₁₈N₄) .

- IR Spectroscopy: Identifies N-H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

Advanced: How to resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism in pyrazole rings) or crystal packing distortions. To address this:

Refinement Tools: Use SHELXL for high-resolution small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters .

Visualization: ORTEP-3 generates thermal ellipsoid models to assess bond-length anomalies (e.g., pyrazole N-N distances ~1.34 Å vs. expected 1.32 Å) .

Cross-Validation: Compare experimental X-ray data with DFT-optimized geometries to identify steric or electronic outliers .

Basic: How to determine purity and assess compound stability?

Methodological Answer:

- Purity:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 62.7%, H: 7.2%, N: 22.1%) .

- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via TLC (Rf = 0.5 in ethyl acetate/hexane) .

Advanced: What are the implications of solvent choice on stability and reactivity?

Methodological Answer:

- Polar Solvents (DMF, DMSO): Stabilize zwitterionic intermediates but may hydrolyze dimethylamine groups over time.

- Nonpolar Solvents (Toluene, Hexane): Reduce degradation but slow reaction kinetics.

- Aqueous Media: Avoid due to poor solubility (1 g/L at 20°C) and risk of N-demethylation .

Recommendation: Use anhydrous DMF for synthesis and switch to ethanol for recrystallization to balance reactivity and stability .

Basic: What are key safety considerations for handling this compound?

Methodological Answer:

- Hazards: Similar to N,N-dimethylaniline (CAS 121-69-7), it may cause methemoglobinemia and skin irritation .

- Protective Measures: Use nitrile gloves, fume hoods, and closed systems during synthesis.

- Storage: Keep in amber glass vials at –20°C; label with "Moisture-Sensitive" and "Light-Sensitive" warnings .

Advanced: How to design experiments for investigating coordination chemistry applications?

Methodological Answer:

- Ligand Design: The pyrazole and dimethylamine groups act as bidentate ligands. Synthesize metal complexes (e.g., Cd(II), Cu(II)) by reacting the compound with metal salts (e.g., Cd(NO₃)₂) in ethanol/water (1:1) at 60°C .

- Characterization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.